molecular formula C12H13NO2 B3354793 Indol-1-yl-acetic acid ethyl ester CAS No. 61155-69-9

Indol-1-yl-acetic acid ethyl ester

Cat. No. B3354793
CAS RN: 61155-69-9
M. Wt: 203.24 g/mol
InChI Key: DKMSTBXXTNPNPU-UHFFFAOYSA-N
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Description

Indol-1-yl-acetic acid ethyl ester is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity . Indoles, both natural and synthetic, show various biologically vital properties .


Molecular Structure Analysis

The molecular structure of Indol-1-yl-acetic acid ethyl ester is represented by the formula: C12H13NO2 . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

The chemical reactions of indole derivatives are complex and varied. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Additionally, the formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .

Scientific Research Applications

Chromatographic Analysis

Indol-1-yl-acetic acid ethyl ester has been utilized in chromatographic analysis, particularly in micellar liquid chromatography. A study by Sánchez, Díaz, and Pareja (1996) developed a method for determining plant growth regulators, including indol-1-yl-acetic acid ethyl ester, using fluorometric detection. This method facilitated the extraction and purification of plant hormones, improving the efficiency of chromatographic analysis (Sánchez, Díaz, & Pareja, 1996).

Synthesis of Bioactive Compounds

In pharmaceutical and biological research, indol-1-yl-acetic acid ethyl ester has been a key compound in synthesizing various bioactive molecules. Kutubi and Kitamura (2011) demonstrated its role in the regioselective synthesis of bis(indol-3-yl) compounds, which are significant in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

Microscale Preparation for Gas Chromatography

Epstein and Cohen (1981) described a microscale method for preparing the ester of indole-3-acetic acid, relevant to indol-1-yl-acetic acid ethyl ester, for gas chromatography. This approach enhanced the sensitivity and selectivity for assaying indole-3-acetic acid in plant materials (Epstein & Cohen, 1981).

Antibacterial and Antifungal Properties

Indol-1-yl-acetic acid ethyl ester has also been investigated for its potential in combating microbial infections. Nagarapu and Pingili (2014) synthesized derivatives of this compound and assessed their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Applications in Horticulture

In the field of horticulture, Darnell, Greve, and Martin (1987) explored the use of indol-1-yl-acetic acid ethyl ester for stimulating fruit set in strawberries. Their research indicated the compound's utility in enhancing physiological responses in plants (Darnell, Greve, & Martin, 1987)

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles is still a central theme in organic synthesis, in keeping with their importance .

properties

IUPAC Name

ethyl 2-indol-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSTBXXTNPNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359522
Record name indol-1-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61155-69-9
Record name indol-1-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen, a solution of indole (15.0 g, 128 mmol) in dry acetonitrile (300 mL, 0.4 M) was treated with sodium hydride (95%, 3.69 g, 153 mmol) and stirred for 30 min. Ethyl bromoacetate (17.0 mL, 153 mmol) was added in a dropwise manner over 10 min and the solution was stirred at room temperature for 16 h. After concentrating under reduced pressure, the resulting residue was dissolved in ethyl acetate and washed with sat'd. aq. NaCl. The organic extracts were dried over MgSO4, filtered and concentrated. The crude product was purified by flash column chromatography (50% ethyl acetate in heptane): Rf0.25 (40% ethyl acetate in heptane) 1H NMR (DMSO-d6, 300 MHz) δ 7.53 (d, J=6.3 Hz, 1 H), 7.38-7.31 (m, 2 H), 7.11 (br t, J=7.2 Hz, 1 H), 7.02 (br t, J=7.2 Hz, 1 H), 6.45-6.43 (m, 1 H), 5.10 (s, 2 H), 4.12 (q, J=7.2 Hz, 2 H), 1.19 (t, J=7.2 Hz, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under an atmosphere of nitrogen, a solution of indole (15.0 g, 128 mmol) in dry acetonitrile (300 mL, 0.4 M) was treated with sodium hydride (95%, 3.69 g, 153 mmol) and stirred for 30 min. Ethyl bromoacetate (17.0 mL, 153 mmol) was added in a dropwise manner over 10 min and the solution was stirred at room temperature for 16 h. After concentrating under reduced pressure, the resulting residue was dissolved in ethyl acetate and washed with sat'd. aq. NaCl. The organic extracts were dried over MgSO4, filtered and concentrated. The crude product was purified by flash column chromatography (50% ethyl acetate in heptane): Rf0.25 (40% ethyl acetate in heptane) 1H NMR (DMSO-d6, 300 MHz) δ 7.53 (d, J=6.3 Hz, 1 H), 7.38-7.31 (m, 2 H), 7.11 (br t, J=7.2 Hz, 1 H), 7.02 (br t, J=7.2 Hz, 1 H), 6.45-6.43 (m, 1 H), 5.10 (s, 2 H), 4.12 (q, J=7.2 Hz, 2 H), 1.19 (t, J=7.2 Hz, 3 H)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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